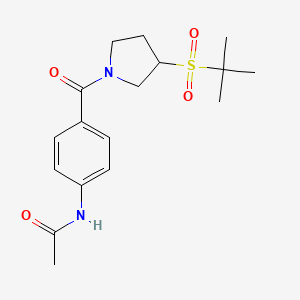

N-(4-(3-(tert-butylsulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide

Description

Properties

IUPAC Name |

N-[4-(3-tert-butylsulfonylpyrrolidine-1-carbonyl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4S/c1-12(20)18-14-7-5-13(6-8-14)16(21)19-10-9-15(11-19)24(22,23)17(2,3)4/h5-8,15H,9-11H2,1-4H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSLDFDAYXBUIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)S(=O)(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-(tert-butylsulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. One common method involves the use of tert-butanesulfinamide as a chiral auxiliary to achieve stereoselective synthesis of the pyrrolidine ring . The tert-butylsulfonyl group is then introduced via sulfonylation reactions, often using reagents like tert-butanesulfonyl chloride under basic conditions . The final step involves the acylation of the pyrrolidine derivative with acetic anhydride or acetyl chloride to form the acetamide moiety.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(tert-butylsulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The tert-butylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, or alcohols under basic or acidic conditions.

Major Products

The major products formed from these reactions include sulfone derivatives, alcohols, and substituted amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : N-(4-(3-(tert-butylsulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and other bioactive compounds. Its ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for creating diverse derivatives.

Biology

- Biological Activity Investigation : Research has focused on the compound's potential biological activities, including its interactions with specific proteins or enzymes. Studies suggest that it may exhibit anti-inflammatory and anticancer properties, making it a candidate for further biological evaluation.

Medicine

-

Therapeutic Potential : Preliminary studies indicate that this compound may have therapeutic effects against various conditions. For instance:

- Anticancer Properties : Some derivatives related to this compound have shown cytotoxic activity against human cancer cell lines. The incorporation of sulfonamide structures has been linked to enhanced antitumor activity in preclinical models .

- Anti-inflammatory Effects : Investigations into similar compounds have revealed potential mechanisms of action involving inhibition of inflammatory pathways, suggesting that this compound could be explored for treating inflammatory diseases.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of compounds related to this compound. The results demonstrated significant cytotoxicity against various cancer cell lines, including colon and breast cancer cells. The mechanism was attributed to apoptosis induction and cell cycle arrest .

Case Study 2: Anti-inflammatory Research

Another investigation assessed the anti-inflammatory potential of sulfonamide derivatives similar to this compound. The study found that these compounds inhibited pro-inflammatory cytokine production in vitro, suggesting their utility in treating inflammatory disorders .

Mechanism of Action

The mechanism of action of N-(4-(3-(tert-butylsulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and tert-butylsulfonyl group may contribute to its binding affinity and selectivity towards these targets . The compound may modulate the activity of these targets, leading to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound shares functional similarities with derivatives described in patent literature, such as the tetrahydrocarbazole-based acetamides disclosed in Official Journal of the Patent (2018). Below is a comparative analysis of key structural and functional attributes:

Table 1: Structural and Functional Comparison

Key Differences and Implications

Core Structure :

- The target compound features a pyrrolidine-sulfonyl core, whereas analogs in the patent utilize a tetrahydrocarbazole scaffold. The pyrrolidine ring offers conformational flexibility, while the planar tetrahydrocarbazole system may enhance aromatic stacking interactions with biological targets.

Substituent Effects :

- The tert-butylsulfonyl group in the target compound provides steric hindrance and electron-withdrawing effects, which could reduce metabolic degradation compared to the halogenated (Cl, F) or methyl-substituted carbazoles. However, this may also decrease aqueous solubility.

Biological Activity :

- Tetrahydrocarbazole analogs exhibit reported activity in kinase inhibition and cytotoxicity, attributed to their aromatic cores and halogen/methyl substituents . The target compound’s sulfonyl-pyrrolidine motif may instead target sulfonamide-sensitive enzymes (e.g., carbonic anhydrases) or proteases.

Synthetic Complexity :

- The tert-butylsulfonyl group introduces synthetic challenges due to the need for sulfonylation steps, whereas carbazole derivatives are typically synthesized via Fischer indole cyclization, a well-established method .

Biological Activity

N-(4-(3-(tert-butylsulfonyl)pyrrolidine-1-carbonyl)phenyl)acetamide is a compound of interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological activities, supported by relevant research findings and data.

Chemical Structure and Synthesis

The compound features a pyrrolidine ring substituted with a tert-butylsulfonyl group and an acetamide moiety attached to a phenyl ring. The general formula is .

Synthesis Methods

- Synthetic Route : The synthesis typically involves the preparation of the pyrrolidine ring using tert-butanesulfinamide as a chiral auxiliary, followed by the introduction of the tert-butylsulfonyl group and subsequent coupling with the phenyl acetamide.

- Reaction Conditions : Conditions are optimized for yield and purity, often employing continuous flow reactors in industrial settings.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, such as receptors or enzymes. The structural features, particularly the pyrrolidine ring and the sulfonyl group, contribute to its binding affinity and selectivity towards these targets .

1. Analgesic Activity

Research indicates that compounds similar to this compound have shown analgesic properties. For instance, studies have focused on urea-based TRPV1 antagonists that alleviate chronic pain in animal models, though some exhibited side effects like hyperthermia .

2. Inhibitory Effects on Enzymes

The compound's potential as an enzyme inhibitor has been explored:

- Cholinesterases : It may exhibit inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial for neurotransmitter regulation.

- Cyclooxygenases : Its role in inhibiting COX-2 has implications for anti-inflammatory effects .

Table 1: Summary of Biological Activities

| Activity Type | Target Enzyme/Receptor | IC50 Value (μM) | Reference |

|---|---|---|---|

| Analgesic | TRPV1 | Not specified | |

| Cholinesterase Inhibition | AChE | 19.2 | |

| BChE | 13.2 | ||

| COX-2 Inhibition | COX-2 | Not specified |

Case Study Example

A study involving a related compound demonstrated significant analgesic effects in a rat model, providing insights into the structure-activity relationship that could be applicable to this compound. Despite promising results, challenges such as pharmacokinetic profiles remain critical for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.